molecular formula C20H11NO7 B13403380 Nitrofluorescein, Isomer 2

Nitrofluorescein, Isomer 2

Cat. No.: B13403380
M. Wt: 377.3 g/mol
InChI Key: RHDXWVNMKSBQGZ-UHFFFAOYSA-N
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Description

Contextualization of Fluorescein (B123965) Derivatives as Fluorescent Probes in Scientific Inquiry

Fluorescein and its derivatives are a prominent class of synthetic organic compounds known as xanthene dyes. nih.gov First discovered in 1871 by Adolf von Baeyer, fluorescein has become a nearly ubiquitous tool in biological studies due to its intense fluorescence, stability, and low toxicity at working concentrations. mdpi.com These molecules are widely used as fluorescent tracers in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays. nih.goviscientific.org

The value of fluorescein derivatives lies in their tunable fluorescence properties. nih.gov By making chemical modifications to the core fluorescein structure, researchers can alter characteristics such as emission wavelength, intensity, and photostability. nih.gov This adaptability allows for the creation of fluorescent probes tailored to specific experimental needs, enhancing their utility across numerous scientific disciplines. nih.gov One of the most significant applications of these derivatives is as pH-sensitive probes, which are invaluable for monitoring pH in biological systems without invasive procedures. nih.govresearchgate.net

Historical Development and Isomeric Complexity of Nitrofluorescein Compounds in Chemical Literature

The synthesis of nitrofluorescein, a key intermediate for many fluorescein-based probes, has a long history. Early methods involved the thermal condensation of 4-nitrophthalic acid and resorcinol (B1680541). google.com However, this process often resulted in a mixture of isomers, namely 5-nitrofluorescein (isomer I) and 6-nitrofluorescein (isomer 2). The separation of these isomers proved to be a significant challenge. google.comwho.int

The classical synthesis by fusing resorcinol with nitrophthalic acids often yields a mixture of products. mdpi.com For instance, the reaction with 4-nitrophthalic acid produces both 5- and 6-nitrofluorescein. google.comgoogle.com The ratio of these isomers can vary, with some methods reporting a 60:40 to 70:30 ratio of 5-nitrofluorescein to 6-nitrofluorescein. google.com The difficulty in separating these isomers has been a persistent issue in the widespread application of the pure compounds. who.int More modern approaches have utilized methanesulphonic acid as a catalyst and solvent to achieve better yields and control over the reaction. iscientific.orggoogle.comacs.org

Significance of Isomeric Purity of Nitrofluorescein, Isomer 2 for Specific Research Applications

The isomeric purity of nitrofluorescein, particularly Isomer 2 (6-nitrofluorescein), is of paramount importance for specific research applications. In biological systems, even subtle differences in the chemical structure of enantiomers or isomers can lead to vastly different pharmacological activities and interactions. nih.govnih.gov The position of the nitro group on the fluorescein backbone can influence the compound's electronic properties, and consequently, its fluorescence characteristics and reactivity.

For many applications, such as the development of highly specific fluorescent labels for proteins or nucleic acids, the use of a single, pure isomer is crucial. chemimpex.comchemimpex.com The presence of other isomers can lead to ambiguous results, reduced signal-to-noise ratios, and difficulties in interpreting experimental data. nih.gov For example, in the synthesis of fluorescein isothiocyanate (FITC) derivatives, which are widely used for labeling biomolecules, starting with a pure nitrofluorescein isomer ensures the production of a single, well-defined final product. google.com The development of methods to obtain isomerically pure compounds, such as 2',7'-dichloro-5-nitrofluorescein, has been a key step in creating more precise and reliable fluorescent probes. thieme-connect.comthieme-connect.com

Properties of this compound

PropertyValue
Synonyms 6-Nitrofluorescein, 6-Nitro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-(9H)xanthen]-3-one (isomer II) chemimpex.com
Molecular Formula C20H11NO7 chemimpex.comlabproinc.com
Molecular Weight 377.31 g/mol chemimpex.comlabproinc.com
CAS Number 27402-68-2 chemimpex.comlabproinc.com
Appearance Orange to red powder/crystal chemimpex.com
Purity ≥ 98% (Assay by titration) chemimpex.com

Research Applications of this compound

This compound, also known as 6-nitrofluorescein, is a versatile fluorescent dye with a range of applications in scientific research.

Fluorescent Probes: It serves as a fundamental building block for creating more complex fluorescent probes used to visualize cellular processes and molecular interactions with high sensitivity. chemimpex.com

Biochemical Research: In biochemical studies, it aids in the tracking of enzyme activities and interactions, proving invaluable for researchers studying metabolic pathways. chemimpex.com

Fluorescent Labeling: It is utilized as a fluorescent labeling reagent for proteins and is employed in the fluorescent antibody technique for the rapid identification of pathogens.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H11NO7

Molecular Weight

377.3 g/mol

IUPAC Name

6'-hydroxy-5-nitrospiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione

InChI

InChI=1S/C20H11NO7/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)20(14)16-7-10(21(25)26)1-4-13(16)19(24)28-20/h1-9,14,23H

InChI Key

RHDXWVNMKSBQGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=C2C1C3(C4=C(O2)C=C(C=C4)O)C5=C(C=CC(=C5)[N+](=O)[O-])C(=O)O3

Origin of Product

United States

Synthetic Pathways and Isomer Resolution Methodologies for Nitrofluorescein, Isomer 2

Chemical Synthesis of Nitrofluorescein Isomers

The foundational step in producing nitrofluorescein is the creation of the xanthene core structure, which typically results in a mixture of isomers. The distribution and yield of these isomers are highly dependent on the chosen reactants and reaction conditions.

Condensation Reactions for Nitrofluorescein Scaffold Formation

The fundamental chemical reaction for synthesizing the nitrofluorescein scaffold is a Friedel-Crafts acylation, specifically a condensation reaction. researchgate.net This process involves heating a nitrophthalic acid or its corresponding anhydride (B1165640) with resorcinol (B1680541). mdpi.comgoogle.comiscientific.org The reaction leads to the formation of the characteristic spiro[isobenzofuran-1,9'-xanthen]-3-one structure.

For example, the synthesis of 5- and 6-nitrofluorescein isomers is achieved through the condensation of 4-nitrophthalic acid with resorcinol. google.com Similarly, the condensation of 3-nitrophthalic acid with resorcinol is used to produce 3'- and 6'-nitrofluorescein isomers. mdpi.com In these reactions, a dehydrating agent or a catalyst is typically employed to drive the reaction towards the formation of the fluorescein (B123965) scaffold. iscientific.org

Regiochemical Considerations in Nitrofluorescein Isomer Synthesis

The regiochemistry of the final product mixture is predetermined by the substitution pattern of the starting nitrophthalic acid. libretexts.org The unsymmetrical nature of nitrophthalic acid allows for two possible points of cyclization with the two resorcinol molecules, leading to the formation of positional isomers.

When 4-nitrophthalic acid is used as the precursor, the condensation with resorcinol results in a mixture of two isomers: 5-nitrofluorescein (Isomer 1) and 6-nitrofluorescein (Isomer 2). google.com The nitro group's position relative to the carboxyl groups on the phthalic acid moiety dictates its final position on the benzofuran (B130515) part of the fluorescein structure. In a parallel fashion, starting with 3-nitrophthalic acid leads to a mixture of 3'-nitrofluorescein and 6'-nitrofluorescein. mdpi.com The inability to control the orientation of the resorcinol condensation on the asymmetric phthalic anhydride derivative is the primary reason for the inherent formation of an isomer mixture.

Impact of Reaction Conditions and Catalysis on Nitrofluorescein Isomer Distribution

The conditions under which the condensation reaction is performed have a significant impact on the reaction's efficiency and the resulting ratio of isomers. Historically, the synthesis was conducted via thermal condensation, which involved heating a dry mixture of 4-nitrophthalic acid and resorcinol to high temperatures (195–200°C) for extended periods. google.com This method, while producing a high yield of crude product, resulted in a solidified mass that was extremely difficult to handle, especially on a larger scale. google.com

Modern synthetic approaches utilize a catalyst, which allows the reaction to proceed under milder conditions. Methanesulfonic acid is now commonly used as both an acid catalyst and a solvent. google.comiscientific.org In this method, the reaction of 4-nitrophthalic acid and resorcinol is carried out at a much lower temperature, typically between 95°C and 100°C. google.com This catalyzed process not only avoids the problem of the reaction mixture solidifying but also influences the isomer distribution. The methanesulfonic acid-catalyzed condensation yields a 5-nitrofluorescein to 6-nitrofluorescein isomer ratio in the range of approximately 60:40 to 70:30. google.com Failure to maintain the optimal temperature or reaction time can lead to incomplete reaction and affect the final product specifications. google.com

ParameterThermal CondensationCatalytic Condensation
Reactants 4-Nitrophthalic Acid, Resorcinol4-Nitrophthalic Acid, Resorcinol
Catalyst/Solvent None (neat)Methanesulfonic Acid
Temperature 195 - 200°C google.com95 - 100°C google.com
Isomer Ratio (5-nitro:6-nitro) Not specified, but separation is difficult google.com~60:40 to 70:30 google.com
Physical State Solidified mass, difficult to process google.comHomogeneous solution

Isolation and Purification of Nitrofluorescein, Isomer 2

Due to the concurrent formation of multiple isomers during synthesis, purification is a mandatory step to isolate the desired this compound (6-nitrofluorescein). This is most effectively achieved through the derivatization of the isomer mixture into their diacetates, which enhances the physical differences between them, facilitating separation.

Fractional Crystallization Methodologies for Nitrofluorescein Isomer Diacetates

Fractional crystallization is a powerful technique for refining substances based on differences in their solubility. rcprocess.selibretexts.org To separate nitrofluorescein isomers, the crude mixture is first converted into its diacetate derivatives by treatment with acetic anhydride. sorbonne-universite.fr This acetylation of the two hydroxyl groups on the xanthene ring often results in derivatives with significantly different crystallization properties and solubilities in various solvent systems. mdpi.com

The mixture of 5- and 6-nitrofluorescein diacetates can be separated by fractional crystallization to isolate the 6-nitrofluorescein diacetate. A common procedure involves recrystallizing the diacetate mixture from a solution of acetic anhydride and acetic acid. mdpi.com For instance, in one synthesis, 3'-nitrofluorescein diacetate was purified and crystallized from such a mixture, yielding almost colorless crystals with a sharp melting point of 222°C. mdpi.com Similarly, the diacetate of 2',7'-dichloro-5-nitrofluorescein was purified to 96% purity through three successive recrystallizations from acetic anhydride. sorbonne-universite.fr The success of this method hinges on the differential solubility of the isomeric diacetates in the chosen solvent, allowing one isomer to crystallize preferentially while the other remains in the mother liquor. rcprocess.se

StepProcedurePurpose
1. Derivatization The crude isomer mixture is reacted with acetic anhydride. sorbonne-universite.frTo convert nitrofluorescein isomers into their diacetate forms, which have different physical properties.
2. Crystallization The diacetate mixture is dissolved in a suitable solvent (e.g., acetic anhydride, acetic acid) and allowed to cool. mdpi.comsorbonne-universite.frTo exploit solubility differences, causing the less soluble isomer diacetate to crystallize out of the solution.
3. Isolation The precipitated crystals are collected by filtration. mdpi.comTo separate the purified solid diacetate of one isomer from the dissolved diacetate of the other isomer.
4. Hydrolysis The purified diacetate is hydrolyzed (e.g., with aqueous NaOH and methanol) to yield the pure nitrofluorescein isomer. mdpi.comTo remove the acetate (B1210297) groups and restore the final pure nitrofluorescein compound.

Chromatographic Techniques for Nitrofluorescein Isomer Separation

Alongside fractional crystallization, chromatographic methods are widely employed for the separation and purification of nitrofluorescein isomers. rotachrom.com These techniques separate molecules based on their differential partitioning between a stationary phase and a mobile phase.

Column chromatography using silica (B1680970) gel is a common method for separating the isomers. sorbonne-universite.frthieme-connect.com High-Performance Liquid Chromatography (HPLC) is also extensively used, not only for analytical purposes to determine the isomer ratio in a mixture but also for preparative-scale separation to isolate pure isomers. google.comresearchgate.net The choice of the stationary phase (e.g., silica, C8, C18) and the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is critical for achieving effective separation of positional isomers like the nitrofluoresceins. rsc.org

TechniqueStationary PhaseMobile Phase ExampleApplication
Column Chromatography Silica Gel 60 (230-400 mesh) sorbonne-universite.frNot specified, forced flow of solvent sorbonne-universite.frPreparative separation of isomers. sorbonne-universite.fr
High-Performance Liquid Chromatography (HPLC) C18 or similar reverse-phase column rsc.orgAcetonitrile/Water mixture rsc.orgAnalytical determination of isomer ratio google.com and preparative isolation. researchgate.net
Countercurrent/Centrifugal Partition Chromatography (CPC) Liquid (two immiscible phases) rotachrom.comLiquid rotachrom.comPreparative-scale purification of complex isomer mixtures. rotachrom.com
High-Performance Liquid Chromatography (HPLC) for Nitrofluorescein Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for assessing the purity and determining the isomeric ratio of nitrofluorescein mixtures. google.com Its high resolution and sensitivity make it ideal for separating structurally similar isomers. rsc.orgmeasurlabs.com

Detailed research findings demonstrate that specific HPLC conditions can effectively resolve nitrofluorescein isomers. A patent for the preparation of 5-/6-nitrofluorescein describes a validated HPLC method for in-process analysis to monitor reaction completion and determine the final isomer ratio. google.com The purity of commercially available 6-Nitrofluorescein (Isomer II) is routinely confirmed by HPLC, often showing purities greater than 98%. tcichemicals.com The method's utility extends to related compounds, such as fluorescein isothiocyanate isomers, which are also successfully separated using HPLC. acs.org

Table 1: HPLC Parameters for Nitrofluorescein Isomer Analysis

Parameter Specification
Column Waters XBridgeShield RP18 (100 mm x 4.6 mm, 3.5 µm) google.com
Mobile Phase A gradient mixture of water with 0.1% H₃PO₄ and acetonitrile with 0.1% H₃PO₄ google.com
Gradient Ranging from 100% aqueous to 100% acetonitrile over 25 minutes google.com
Detection UV detector at 254 nm rsc.org

| Application | Determination of isomer ratio (e.g., ~60:40 to 70:30 for 5- to 6-nitrofluorescein) and reaction completion (e.g., <2% of 4-nitrophthalic acid starting material). google.com |

Paper Chromatography and Supercritical Fluid Chromatography in Nitrofluorescein Isomer Resolution

Beyond HPLC, other chromatographic techniques have been applied to the challenge of resolving nitrofluorescein isomers. These methods operate on different principles of separation, offering alternative or complementary approaches.

Paper Chromatography

Historically, paper chromatography was employed for the separation of 5- and 6-substituted fluoresceins. acs.org This technique separates components of a mixture based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent or solvent mixture). chemguide.co.ukolabs.edu.in The stationary phase in paper chromatography is typically the water molecules adsorbed onto the cellulose (B213188) fibers of the paper, while a mobile phase, often an organic solvent, moves up the paper by capillary action. wikipedia.orgmit.edu Molecules with higher affinity for the mobile phase and lower affinity for the stationary phase travel further up the paper, resulting in separation. chemguide.co.ukmit.edu

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for isomer separation, prized for its high efficiency and unique selectivity. chromatographyonline.comselvita.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.comchromatographyonline.com SFC is particularly well-suited for separating isomers due to the high diffusivity and low viscosity of the mobile phase, which allows for faster analysis and higher resolution compared to traditional LC. chromatographyonline.com Its ability to separate isomers is one of its most recognized strengths. chromatographyonline.comlcms.cz The combination of SFC with a second separation dimension (like LC) or with mass spectrometry (MS) provides exceptional resolving power, enabling the distinction between isomers even when they exhibit similar fragmentation patterns. chromatographyonline.com

Table 2: Principles of Chromatographic Methods for Isomer Resolution

Technique Stationary Phase Mobile Phase Principle of Separation
Paper Chromatography Absorbent paper (cellulose with adsorbed water) chemguide.co.ukwikipedia.org Liquid solvent or mixture of solvents chemguide.co.uk Differential partitioning of solutes between the stationary and mobile phases based on polarity and solubility. olabs.edu.inmit.edu

| Supercritical Fluid Chromatography (SFC) | Packed column (e.g., silica, diol) chromatographyonline.comlcms.cz | Supercritical fluid (typically CO₂) with organic modifiers (e.g., methanol) shimadzu.comchromatographyonline.com | Differential partitioning between the stationary phase and the highly diffusive, low-viscosity supercritical fluid mobile phase. chromatographyonline.comlcms.cz |

Strategies for Achieving Regioisomerically Pure this compound

Achieving regioisomerically pure this compound (6-nitrofluorescein) requires specific strategies that go beyond simple synthesis. These methods often involve either the physical separation of the crude isomeric mixture or a chemical modification that facilitates separation.

One classical approach involves exploiting the different solubilities of the isomers. Following the synthesis from resorcinol and 3-nitrophthalic acid, which yields a mixture containing 3'-nitrofluorescein (an isomer of the target compound), the components can be separated based on their differing solubility in a solvent like acetone. mdpi.com

Another effective strategy is to convert the isomer mixture into derivatives that have more distinct physical properties, making them easier to separate. For instance, the crude mixture can be acetylated to form diacetate derivatives. mdpi.com These derivatives can then be separated, followed by hydrolysis to yield the pure nitrofluorescein isomer. A similar strategy has been used for the related carboxyfluorescein isomers, which are separated via fractional crystallization of their methane (B114726) sulfonate derivatives from a hexane (B92381) and methanol (B129727) mixture. iscientific.org

For halogenated analogs, a chemical separation strategy has proven effective. In a mixture of 2',7'-dichloro-5-nitrofluorescein and its 6-nitro isomer, a regioselective ipso-substitution can be performed. researchgate.net The nitro group at the 6-position is selectively replaced by an azide (B81097) group, while the 5-nitro isomer remains unchanged. researchgate.net This chemical differentiation allows for the straightforward separation of the newly formed azide derivative from the unreacted 5-nitro isomer, enabling the isolation of each pure compound after subsequent chemical steps. researchgate.net

Table 3: Compound Names Mentioned in this Article

Compound Name Isomer Other Names/Derivatives
Nitrofluorescein Isomer 2 6-Nitrofluorescein; 6-Nitro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-(9H)xanthen]-3-one (isomer II) tcichemicals.com
Nitrofluorescein Isomer 1 5-Nitrofluorescein
Resorcinol - Benzene-1,3-diol google.com
4-Nitrophthalic acid - -
3-Nitrophthalic acid - -
3'-Nitrofluorescein - 3′,6′-dihydroxy-4-nitro-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one mdpi.com
2',7'-dichloro-5-nitrofluorescein - -
Acetonitrile - -
Methanesulphonic acid - -
5(6)-Carboxyfluorescein - -
Fluorescein isothiocyanate - FITC google.com
Carbon dioxide - CO₂
Methanol - -
Hexane - -
Acetone - -

Spectroscopic and Structural Characterization of Nitrofluorescein, Isomer 2

Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the molecular structure of nitrofluorescein isomers relies on the synergistic use of several high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the isomers of nitrofluorescein. researchgate.netrsc.org By analyzing the chemical shifts, spin-spin coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established. libretexts.orgethernet.edu.et For nitrofluorescein isomers, NMR is crucial for determining the exact position of the nitro group on the fluorescein (B123965) backbone.

Distinguishing between isomers such as 3'-nitrofluorescein and 6'-nitrofluorescein is made possible through detailed NMR analysis. mdpi.com The electronic environment of each proton and carbon atom is unique, leading to a distinct set of chemical shifts for each isomer. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the assignment of signals and provide unambiguous evidence for the substitution pattern. researchgate.net For instance, the correlation between the protons on the xanthene ring and the carbons of the phthalic acid moiety can definitively pinpoint the location of the nitro substituent. The structural analysis of intermediates and by-products in the synthesis of these dyes also heavily relies on NMR spectroscopy. mdpi.com

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of Nitrofluorescein, Isomer 2. chromatographyonline.comnih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula, C₂₀H₁₁NO₇ in this case. tcichemicals.com

While mass spectrometry is excellent at providing the molecular formula, distinguishing between isomers can be challenging as they have the same mass. nih.gov However, tandem mass spectrometry (MS/MS) can be employed to differentiate isomers. nih.gov In MS/MS, the molecular ion of the nitrofluorescein isomer is isolated and fragmented. The resulting fragmentation pattern is often unique to a specific isomer, providing a fingerprint that can be used for identification. The fragmentation pathways can be influenced by the position of the nitro group, leading to characteristic product ions for each isomer. osti.gov Techniques like electrospray ionization (ESI) are commonly used to generate the ions for analysis. mdpi.com The combination of chromatographic separation with mass spectrometry, such as LC-MS, is a powerful approach for separating and identifying different isomers present in a mixture. osti.gov

The crystal structure reveals the planarity of the xanthene and phthalic rings and the angle between them, which can influence the photophysical properties of the dye. mdpi.com X-ray diffraction has been successfully used to determine the molecular structure of 3'-nitrofluorescein, providing conclusive evidence of its isomeric form. mdpi.com The data obtained from X-ray diffraction, such as the unit cell dimensions and atomic coordinates, serve as the ultimate reference for structural confirmation. pdx.edu While obtaining suitable single crystals for analysis can be a challenge, the information it provides is unparalleled in its detail and accuracy. uni.eduaps.org

Photophysical Characterization of this compound

The introduction of a nitro group onto the fluorescein structure significantly alters its photophysical properties. This section examines the absorption and fluorescence characteristics of this compound, and the underlying factors governing this behavior.

The absorption and fluorescence spectra of nitrofluorescein isomers are highly dependent on the solvent and the pH of the solution, which dictates the ionic form of the molecule (e.g., neutral, dianion). researchgate.netresearchgate.net The dianionic form of 3'-nitrofluorescein in aqueous solution containing NaOH exhibits specific absorption and emission maxima. mdpi.com

In general, nitro-substituted fluoresceins show absorption in the visible region. researchgate.net However, the fluorescence of these compounds is often significantly quenched compared to the parent fluorescein molecule. mdpi.comresearchgate.net For instance, 3'-nitrofluorescein demonstrates very poor fluorescence in both water and dimethyl sulfoxide (B87167) (DMSO). mdpi.com The specific absorption (λmax) and emission (λem) wavelengths, as well as the molar absorptivity (ε), are key parameters used to characterize the different ionic forms. The fluorescence quantum yield (Φf), which is a measure of the fluorescence efficiency, is typically low for nitrofluoresceins. researchgate.net

Absorption and Emission Data for the Dianion of 3'-Nitrofluorescein
Solventλmax (nm)ε (M-1cm-1)λem (nm)Fluorescence Intensity
Water (0.09 M NaOH)50179,000523Very Weak
DMSO (0.05 M DBU)52991,000551Very Weak

Data sourced from MDPI article on 3'-Nitro- and 3'-Aminofluoresceins. mdpi.com

The presence of the electron-withdrawing nitro group is the primary reason for the altered photophysical properties of nitrofluorescein isomers. researchgate.netscirp.org The nitro group is a well-known fluorescence quencher, and its effect can be attributed to several mechanisms. researchgate.net One major pathway for fluorescence quenching is the enhancement of intersystem crossing (ISC), a process where the molecule transitions from the excited singlet state (S₁) to a non-luminescent triplet state (T₁). researchgate.netrsc.org Another potential mechanism is photoinduced electron transfer to the electron-withdrawing nitro group.

The position of the nitro group on the fluorescein structure also plays a critical role. researchgate.net The geometry of the molecule, specifically the angle between the xanthene and phthalic planes, can influence the electronic coupling between these two parts of the molecule and thus affect the absorption and emission properties. mdpi.comrsc.org For example, the absorption maxima of 3'- and 6'-nitrofluorescein dianions are at slightly longer wavelengths compared to the 4'- and 5'-nitro isomers, a difference that has been correlated with the dihedral angle between the two ring systems. mdpi.com The solvent environment further modulates these properties by stabilizing different electronic states to varying degrees. nih.govnih.gov

Solvent Effects on the Fluorescence Properties of this compound

The fluorescence characteristics of nitrofluorescein and its derivatives are highly sensitive to the surrounding solvent environment. researchgate.netevidentscientific.com Factors such as solvent polarity, pH, and the ability of the solvent to form hydrogen bonds can significantly influence the fluorescence quantum yield and the position of emission maxima. researchgate.netevidentscientific.com

Generally, an increase in solvent polarity leads to a red shift in the fluorescence emission spectrum. evidentscientific.com This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited states of the fluorophore. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for fluorescence emission. evidentscientific.com

For nitro-substituted fluoresceins, the fluorescence quantum yields are dependent on their structure, the degree of protonation, the nature of the solvent, their state of aggregation, and the temperature. researchgate.net The introduction of nitro groups, which are electron-withdrawing, can significantly alter the electronic properties of the fluorescein core, affecting its interaction with solvent molecules and consequently its fluorescence behavior.

Research on various fluorophores has demonstrated that in addition to general solvent effects, specific interactions such as hydrogen bonding can play a crucial role in determining fluorescence properties. mdpi.com For instance, in proton-donating solvents like alcohols, a decrease in fluorescence quantum yield is often observed for many dyes. mdpi.com This quenching can be attributed to the formation of hydrogen bonds between the solvent and the fluorophore, which can provide a non-radiative decay pathway for the excited state.

The following table illustrates the typical effects of solvent properties on the fluorescence of organic dyes, which can be generalized to understand the behavior of this compound.

Table 1: General Solvent Effects on Fluorescence Properties

Solvent Property Effect on Emission Maximum Effect on Quantum Yield Underlying Principle
Increasing Polarity Red Shift (to longer wavelengths) Often decreases Stabilization of the excited state relative to the ground state. evidentscientific.com
Hydrogen Bonding (Protic Solvents) Can cause shifts (red or blue) Generally decreases (quenching) Provides non-radiative de-excitation pathways. mdpi.com

| Viscosity | Can cause shifts | Generally increases | Hinders molecular motions that lead to non-radiative decay. |

Action Spectroscopy of Isomer-Selected Nitrofluorescein Anions

Action spectroscopy is a powerful technique used to study the electronic properties of gas-phase ions by measuring a specific photo-induced event (e.g., photodepletion or photoisomerization) as a function of wavelength. researchgate.netuea.ac.uk This method allows for the acquisition of absorption spectra of mass- and isomer-selected ions, providing insights into their intrinsic electronic structure without the influence of solvent. researchgate.netuea.ac.uk

For complex molecules like nitrofluorescein, electrospray ionization can generate multiple anionic isomers, which may include different deprotonation sites or tautomeric forms. researchgate.netuea.ac.uk These isomers can possess distinct electronic absorption profiles. researchgate.netuea.ac.uk By coupling ion mobility spectrometry (IMS) with laser spectroscopy, it is possible to separate these isomers based on their different collision cross-sections with a buffer gas and then measure their individual action spectra. uea.ac.ukd-nb.info

The action spectrum, obtained by monitoring the extent of photodepletion as a function of the irradiation wavelength, provides a fingerprint of the ion's absorption characteristics. researchgate.netuea.ac.uk Comparing these experimental spectra with theoretical calculations of electronic excitation energies for different potential isomer structures allows for the assignment of the observed spectral features to specific molecular geometries and electronic states. researchgate.netuea.ac.uk

This isomer-resolved approach is crucial because the presence of multiple isomers with overlapping spectra can obscure the interpretation of data from bulk measurements. d-nb.info The ability to isolate and characterize individual isomers of nitrofluorescein anions in the gas phase is essential for a fundamental understanding of their photophysics, which can then inform their behavior in more complex environments. researchgate.netuea.ac.uk

Computational and Theoretical Investigations of this compound

Quantum Chemical Calculations for Electronic Structure and Reactivity of Nitrofluorescein Isomers

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are invaluable tools for elucidating the electronic structure and reactivity of molecules like nitrofluorescein isomers. aspbs.comnih.gov These methods allow for the prediction of various molecular properties, including optimized geometries, electronic energy levels (such as HOMO and LUMO energies), and the distribution of electron density. aspbs.comnih.gov

For nitroaromatic compounds, the presence of the nitro group significantly influences the electronic landscape. rsc.org Quantum chemical calculations can quantify the electron-withdrawing effect of the nitro group and its impact on the aromatic system, which is crucial for understanding the molecule's reactivity and spectroscopic properties. rsc.org By calculating the energies of different isomers, their relative stabilities can be determined. mdpi.com

Furthermore, these computational methods can be used to explore the potential energy surfaces of chemical reactions, identifying transition states and calculating activation barriers. mdpi.com This provides insights into the kinetic and thermodynamic feasibility of different reaction pathways. For nitrofluorescein, this could involve studying processes like protonation/deprotonation equilibria or photochemical reactions.

The table below presents a summary of the types of information that can be obtained from quantum chemical calculations for nitrofluorescein isomers.

Table 2: Information from Quantum Chemical Calculations

Calculated Property Significance for this compound
Optimized Geometry Provides the most stable 3D structure of the molecule.
Relative Energies Determines the stability of different isomers and conformers. mdpi.com
HOMO-LUMO Energies Indicates electronic excitation properties and chemical reactivity.
Electron Density Distribution Reveals the electron-rich and electron-poor regions of the molecule, predicting sites of electrophilic and nucleophilic attack.

| Vibrational Frequencies | Predicts the infrared and Raman spectra for comparison with experimental data. mdpi.com |

Modeling of Excited-State Dynamics and Photochemical Pathways in Nitrofluorescein Derivatives

The photochemistry of nitroaromatic compounds is often complex, involving rapid transitions between multiple electronic states. rsc.orgresearchgate.net Modeling the excited-state dynamics of nitrofluorescein derivatives is essential for understanding their photostability and the mechanisms of any photo-induced reactions. nih.govdiva-portal.org

Upon absorption of light, the molecule is promoted to an excited singlet state (S1). researchgate.net For many nitroaromatic compounds, a highly efficient pathway for de-excitation is intersystem crossing (ISC) to a nearby triplet state (T_n), followed by internal conversion to the lowest triplet state (T1). researchgate.net The efficiency of this process is governed by the strength of the spin-orbit coupling between the involved singlet and triplet states. researchgate.net

Computational methods, such as time-dependent density functional theory (TD-DFT), can be used to calculate the energies and characteristics of the excited states. mdpi.com These calculations help to construct a picture of the potential energy surfaces of the excited states and to identify important features like conical intersections, which are points where different electronic states become degenerate and facilitate rapid non-radiative decay back to the ground state. nih.gov

Modeling can also explore various photochemical pathways, such as photoisomerization or photodissociation. diva-portal.orgnih.gov For nitroaromatic compounds, a potential photochemical channel is the dissociation of nitric oxide (NO), which proceeds through a complex series of rearrangements and changes in electronic states. rsc.orgresearchgate.net Understanding these pathways is critical for predicting the photochemical behavior of nitrofluorescein derivatives in different applications.

Theoretical Prediction of Spectroscopic Parameters for this compound

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic parameters of molecules like this compound. mpg.denih.gov By employing quantum chemical methods, it is possible to compute various spectroscopic properties that can be directly compared with experimental measurements, aiding in the structural and electronic characterization of the molecule. nih.govmdpi.com

For instance, vibrational frequencies can be calculated and used to simulate infrared (IR) and Raman spectra. mdpi.comnih.gov A comparison between the calculated and experimental spectra can confirm the molecular structure and provide a detailed assignment of the observed vibrational modes. mdpi.comnih.gov

Similarly, electronic excitation energies and oscillator strengths can be computed using methods like TD-DFT. mdpi.com These calculations provide predictions for the positions and intensities of absorption bands in the UV-Vis spectrum. mdpi.com By performing these calculations for different potential isomers, the experimentally observed spectrum can be assigned to the correct molecular structure. nih.gov

Furthermore, NMR chemical shifts and spin-spin coupling constants can be theoretically predicted, which is particularly useful for confirming the connectivity and chemical environment of atoms within the molecule. mdpi.comnih.gov The agreement between calculated and experimental spectroscopic parameters provides a high degree of confidence in the determined molecular structure and electronic properties. researchgate.net

The following table summarizes the key spectroscopic parameters that can be theoretically predicted and their experimental counterparts.

Table 3: Theoretically Predicted Spectroscopic Parameters and Experimental Correlations

Predicted Parameter Computational Method Experimental Technique Significance
Vibrational Frequencies DFT, MP2 Infrared (IR) and Raman Spectroscopy Structural identification and characterization of functional groups. mdpi.comnih.gov
Electronic Excitation Energies TD-DFT UV-Vis Absorption Spectroscopy Understanding electronic transitions and color. mdpi.commdpi.com
NMR Chemical Shifts DFT (with GIAO method) Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the chemical environment of nuclei. mdpi.comnih.gov

| Rotational Constants | DFT, CCSD(T) | Microwave Spectroscopy | Precise determination of molecular geometry in the gas phase. nih.gov |

Chemical Derivatization and Molecular Engineering of Nitrofluorescein, Isomer 2

Synthesis of Aminofluorescein Derivatives from Nitrofluorescein, Isomer 2 Precursors

The conversion of 2-nitrofluorescein to its amino counterpart, 2-aminofluorescein, is a critical step that unlocks a plethora of subsequent chemical modifications. This transformation of the nitro group into a reactive amine functionality is the gateway to creating a wide array of fluorescent probes and labeling agents.

Catalytic and Chemical Reduction Strategies for Nitro Group Transformation

The reduction of the nitro group in nitrofluorescein isomers to an amino group is a fundamental transformation in the synthesis of aminofluorescein. iscientific.orgsmolecule.com This conversion can be achieved through various catalytic and chemical reduction methods, each with its own set of advantages and potential pitfalls. smolecule.comrsc.org

Catalytic Hydrogenation: This method often employs catalysts such as Raney nickel or palladium on carbon. smolecule.comrsc.org For instance, the reduction of 5-nitrofluorescein using hydrogen gas with a W-2 Raney nickel catalyst has been reported. rsc.org However, this approach can sometimes lead to undesired side reactions, including the formation of by-products like 9-(4-amino-2-carboxyphenyl)-3,6-dihydroxyxanthene, which indicates reductive cleavage of the lactone ring. rsc.org

Chemical Reduction: A variety of chemical reducing agents have been utilized to convert nitrofluorescein to aminofluorescein.

Sodium Sulfide (B99878) and Sodium Hydrosulfide (B80085): A widely used and effective method involves a mixture of sodium sulfide (Na₂S) and sodium hydrosulfide (NaHS). iscientific.orgsmolecule.comrsc.org This system has been shown to cleanly reduce nitrofluorescein to aminofluorescein without causing the unwanted reductive cleavage of the lactone ring. rsc.org A typical procedure involves refluxing 3'-nitrofluorescein diacetate with sodium sulfide nonahydrate in water. mdpi.com Another approach involves suspending 2',7'-dichloro-5-nitrofluorescein in water and treating it with sodium sulfide nonahydrate and sodium hydrogen sulfide at elevated temperatures. google.com

Tin(II) Chloride and Iron Powder: Other common reducing agents include tin(II) chloride or iron powder in an acidic medium. smolecule.com These classical methods are also effective in achieving the desired nitro-to-amino transformation.

Other Reagents: The reduction of nitro compounds can also be affected by reagents like sodium hydrosulfite, titanium(III) chloride, and samarium. wikipedia.org

The choice of reduction strategy depends on factors such as the desired yield, purity of the final product, and the need to avoid specific side reactions. For instance, while catalytic hydrogenation is a powerful technique, the sodium sulfide-sodium hydrosulfide system is often preferred for its selectivity in preserving the fluorescein (B123965) lactone structure. rsc.org

Table 1: Comparison of Reduction Methods for Nitrofluorescein

Reduction Method Reagents Advantages Disadvantages/Side Reactions
Catalytic Hydrogenation H₂ gas, Raney Nickel or Pd/C Effective for nitro group reduction. rsc.org Can lead to reductive lactone cleavage. rsc.org
Sodium Sulfide/Hydrosulfide Na₂S, NaHS High selectivity, prevents lactone cleavage. iscientific.orgsmolecule.comrsc.org Requires careful control of reaction conditions.
Metal/Acid Reduction Fe or SnCl₂ in acid Readily available and effective reagents. smolecule.com May require purification to remove metal salts.

Conversion to Isothiocyanate and Other Bioconjugation Reagents

The amino group of aminofluorescein serves as a versatile handle for the synthesis of various bioconjugation reagents. The most prominent of these is fluorescein isothiocyanate (FITC), a widely used fluorescent label for proteins and other biomolecules. google.comwikipedia.org

The synthesis of FITC from aminofluorescein is a well-established process. wikipedia.org FITC is highly reactive towards nucleophilic groups such as the amine and sulfhydryl groups found in proteins. wikipedia.org This reactivity allows for the stable, covalent attachment of the fluorescein fluorophore to biological targets, enabling their detection and visualization in a multitude of applications, including flow cytometry and immunofluorescence. smolecule.comwikipedia.org The synthesis of FITC typically results in a mixture of two isomers, 5-FITC and 6-FITC, which have nearly identical spectral properties. thermofisher.com

Beyond isothiocyanates, the amino group of aminofluorescein can be derivatized to create a variety of other reactive functionalities for bioconjugation. These include:

Maleimides: These are reactive towards sulfhydryl groups.

Succinimidyl esters: These react with primary amines.

Hydrazides: These can be coupled to carbonyl groups.

The development of these diverse bioconjugation reagents from aminofluorescein has significantly expanded the toolkit available for fluorescently labeling and studying biological molecules and processes. creative-biolabs.com

Functionalization of this compound for Enhanced Probe Development

The chemical modification of the 2-nitrofluorescein core structure through various functionalization strategies is crucial for the development of fluorescent probes with enhanced properties. These modifications can be designed to alter the molecule's solubility, reactivity, and spectral characteristics, or to introduce specific functionalities for advanced applications like click chemistry.

Esterification and Acylation for Modifying Solubility and Reactivity of this compound

Esterification and acylation are key chemical strategies employed to modify the properties of this compound. These reactions primarily target the hydroxyl groups on the xanthene ring and the carboxylic acid group on the phthalic acid moiety, leading to significant changes in solubility and reactivity.

Esterification: The conversion of the carboxylic acid group of nitrofluorescein into an ester can significantly enhance its solubility in organic solvents. nih.gov This is particularly important for synthetic procedures that are carried out in non-aqueous media. For instance, the methyl ester of 3'-nitrofluorescein has been synthesized by refluxing the parent compound in anhydrous methanol (B129727) with sulfuric acid as a catalyst. mdpi.com Increasing the chain length of the ester group generally improves solubility in nonpolar solvents. nih.gov However, it's important to note that while esters can't form hydrogen bonds with each other, they can with water, which can influence their solubility in aqueous environments. libretexts.org

Acylation: The hydroxyl groups of nitrofluorescein can be acylated, typically by reacting with an acid anhydride (B1165640), to form diacetate derivatives. rsc.orgmdpi.com This modification serves multiple purposes. Firstly, the acylated form often exhibits different crystallization properties, which can be exploited in the purification and separation of isomers. google.com Secondly, the acetate (B1210297) groups can act as protecting groups during subsequent chemical transformations. The hydrolysis of these acetate groups, for example using sodium hydroxide (B78521) in methanol, can then regenerate the free hydroxyl groups to yield the pure nitrofluorescein. rsc.org It has been noted that using hot ethanol (B145695) saturated with sodium hydroxide for hydrolysis can lead to the formation of undesired side products like 5,5''-azoxydifluorescein. rsc.org

These modification strategies provide a powerful means to fine-tune the physicochemical properties of nitrofluorescein, facilitating its use in a broader range of synthetic applications and probe development.

Incorporation of Azido (B1232118) and Triazinylamino Moieties for Click Chemistry Applications

The introduction of azido and triazinylamino groups onto the fluorescein scaffold opens up avenues for advanced bioconjugation techniques, most notably "click chemistry." organic-chemistry.orgsigmaaldrich.com This class of reactions is prized for its high efficiency, specificity, and biocompatibility.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an azide-functionalized molecule and an alkyne-containing partner. organic-chemistry.orgnih.gov The synthesis of azido-fluorescein derivatives provides the necessary component for this powerful conjugation strategy. For example, 5-azido-2',7'-dichlorofluorescein has been synthesized from the corresponding 5-amino derivative. sorbonne-universite.fr This involves diazotization of the amino group followed by reaction with sodium azide (B81097). researchgate.net The resulting azido-fluorescein can then be "clicked" onto various biomolecules or surfaces that have been functionalized with a terminal alkyne. nih.gov

Another versatile functional group that can be incorporated is the triazinylamino moiety. Dichlorotriazine derivatives of aminofluorescein, such as 2',7'-dichloro-5-(4,6-dichloro-1,3,5-triazin-2-ylamino)fluorescein, have been synthesized. sorbonne-universite.fr The chlorine atoms on the triazine ring are susceptible to nucleophilic substitution, allowing for sequential and controlled reactions with different nucleophiles. This makes triazinylamino-functionalized fluoresceins valuable platforms for creating more complex molecular probes and for applications in areas like immunoassays. google.com

The ability to equip nitrofluorescein derivatives with these "clickable" handles significantly expands their utility in creating sophisticated fluorescent probes for a wide range of biological investigations.

Design Principles for Novel Fluorescent Molecular Probes Derived from this compound

The design of novel fluorescent molecular probes based on the this compound scaffold is guided by a set of key principles aimed at optimizing their performance for specific biological applications. A fundamental aspect of this design is the transition from the weakly fluorescent nitrofluorescein to the highly fluorescent aminofluorescein. mdpi.com The nitro group acts as a fluorescence quencher, and its reduction to an amino group "turns on" the fluorescence, a principle often exploited in the design of "turn-on" probes. mdpi.comresearchgate.net

Several key strategies are employed in the design of these probes:

Modulation of Photophysical Properties: The core fluorescein structure can be modified to tune its absorption and emission wavelengths, quantum yield, and photostability. For example, halogenation of the xanthene ring can alter the pKa of the fluorophore, making its fluorescence less sensitive to pH changes. mdpi.com

Introduction of Recognition Moieties: To create probes that respond to specific analytes or biological events, a recognition unit is attached to the fluorescein platform. This unit is designed to interact specifically with the target, leading to a change in the fluorescence signal. This change can be a "turn-on" or "turn-off" of fluorescence, or a ratiometric shift in the emission wavelength. researchgate.netnih.gov

Reaction-Based Sensing: Many probes are designed as chemodosimeters, where an irreversible chemical reaction between the probe and the analyte triggers the fluorescence response. researchgate.net The conversion of nitrofluorescein to aminofluorescein is a classic example of a reaction that unquenches fluorescence.

The versatility of the aminofluorescein platform, derived from nitrofluorescein, allows for its use as a building block in the creation of a wide array of fluorescent probes for biochemical research. rsc.orgmdpi.com These probes are instrumental in visualizing and quantifying a variety of biological molecules and processes. google.comevitachem.com

Table 2: Compound Names Mentioned in the Article

Compound Name
2-Aminofluorescein
2-Nitrofluorescein
2',7'-Dichloro-5-(4,6-dichloro-1,3,5-triazin-2-ylamino)fluorescein
2',7'-Dichloro-5-nitrofluorescein
3'-Nitrofluorescein diacetate
5,5''-Azoxydifluorescein
5-Azido-2',7'-dichlorofluorescein
5-FITC
5-Nitrofluorescein
6-FITC
9-(4-Amino-2-carboxyphenyl)-3,6-dihydroxyxanthene
Aminofluorescein
Fluorescein isothiocyanate (FITC)
Maleimides
Methyl ester of 3'-nitrofluorescein
Nitrofluorescein
Palladium on carbon
Raney nickel
Sodium hydrosulfide
Sodium sulfide
Sodium sulfide nonahydrate
Succinimidyl esters
Tin(II) chloride
Titanium(III) chloride
Hydrazides
Samarium
Iron powder

Academic Research Applications of Nitrofluorescein, Isomer 2

Biochemical and Cell Biology Research with Nitrofluorescein, Isomer 2 as a Fluorescent Probe

Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization and quantification of cellular processes in real-time. webofproceedings.org Derivatives of fluorescein (B123965) are widely employed for these purposes due to their strong fluorescence and versatility. gbiosciences.com Nitrofluorescein serves as a key intermediate in the synthesis of other fluorescent compounds, such as aminofluorescein, which can be readily conjugated to biomolecules. iscientific.org The inherent fluorescence of nitrofluorescein derivatives and their ability to be chemically modified make them valuable probes for investigating the intricate workings of the cell.

Nitrofluorescein and its derivatives are utilized in various assays to probe cellular functions. The reduction of 5-nitrofluorescein or 6-nitrofluorescein yields the corresponding 5-aminofluorescein (B15267) and 6-aminofluorescein. iscientific.org These amino derivatives are particularly useful as they provide a reactive handle to covalently label proteins, nucleic acids, and other biomolecules. iscientific.orgthermofisher.com Once labeled, these fluorescently tagged molecules can be used to track cellular processes such as endocytosis, intracellular trafficking, and cell proliferation.

For instance, a labeled protein can be introduced into a cell, and its movement and localization can be monitored over time. Changes in the fluorescence intensity or location of the probe can provide quantitative data on the dynamics of the process being studied. While often used as a precursor, the fluorescence of nitrofluorescein itself can be quenched, a property that can be exploited in "turn-on" fluorescence assays where a specific cellular event removes the quenching, leading to a detectable signal. wikipedia.org

Assay TypeApplicationPrinciple
Cellular Tracking Monitoring the movement and fate of labeled biomolecules.Covalent labeling of target molecules with aminofluorescein (derived from nitrofluorescein) allows for their visualization within the cell.
Proliferation Assays Quantifying cell division.Fluorescent dyes can be used to stain cells, with the fluorescence intensity per cell decreasing upon division.
"Turn-On" Sensing Detecting specific enzymatic activity or molecular events.A non-fluorescent or quenched nitrofluorescein derivative is activated by a cellular process, resulting in a measurable increase in fluorescence.

This table provides an interactive overview of assay types utilizing this compound derivatives.

Fluorescence microscopy is a powerful technique that allows for high-resolution imaging of cellular structures and dynamics. youtube.com Nitrofluorescein derivatives, with their characteristic excitation and emission spectra, are suitable for such applications. In live-cell imaging, these probes enable researchers to study biological processes in real-time without killing the cells. the-scientist.com

The general principle involves exciting the fluorophore with light of a specific wavelength and detecting the emitted light at a longer wavelength. thermofisher.com This allows the labeled components to stand out against the non-fluorescent background of the cell. Derivatives of nitrofluorescein can be designed to target specific organelles or structures within the cell, such as the nucleus, mitochondria, or cytoskeleton, providing spatial information about cellular events. youtube.com Confocal microscopy, a specialized form of fluorescence microscopy, can further enhance image quality by rejecting out-of-focus light, providing clear, high-contrast images of the labeled structures.

Monitoring enzymatic activity is crucial for understanding cellular metabolism and signaling pathways. Fluorescent probes derived from nitrofluorescein can be designed as enzyme substrates. In a typical assay, the probe is initially non-fluorescent or has its fluorescence quenched. Upon interaction with the target enzyme, the substrate is cleaved or modified, leading to the release of the fluorophore and a subsequent increase in fluorescence. This change in signal can be measured over time to determine the rate of the enzymatic reaction.

Similarly, nitrofluorescein derivatives are used to study molecular interactions, such as protein-protein or protein-ligand binding. nih.gov One common method is based on fluorescence quenching. wikipedia.orguzh.ch If a molecule labeled with a nitrofluorescein derivative binds to another molecule, the fluorescence of the probe may be quenched due to processes like Förster Resonance Energy Transfer (FRET) or collisional quenching. wikipedia.orgnih.gov The degree of quenching can provide information about the binding affinity and kinetics of the interaction.

Research AreaTechniqueRole of Nitrofluorescein Derivative
Enzymology Fluorogenic Substrate AssaysActs as a substrate that becomes fluorescent upon enzymatic modification.
Molecular Binding Fluorescence Quenching AssaysServes as a fluorescent label whose signal is altered upon binding to a target molecule. uzh.ch
Protein Labeling Covalent ModificationThe amino derivative is used to tag proteins for interaction studies. iscientific.orgnih.gov

This interactive table summarizes the application of this compound derivatives in studying enzymatic activity and molecular interactions.

Environmental Analytical Chemistry and Monitoring using this compound

The detection and quantification of environmental pollutants are vital for protecting ecosystems and human health. mdpi.com Fluorescent probes offer a sensitive and often rapid method for environmental analysis. researchgate.net The unique photophysical properties of nitrofluorescein and its derivatives make them suitable candidates for developing sensors for various environmental contaminants.

Fluorescein-based probes can be engineered to detect a range of environmental pollutants, including heavy metal ions and organic compounds. researchgate.netresearchgate.net The sensing mechanism often relies on the interaction between the pollutant (analyte) and the fluorescent probe, which leads to a measurable change in the fluorescence signal, such as enhancement or quenching. rsc.org

For example, a nitrofluorescein derivative could be functionalized with a specific binding group that has a high affinity for a particular heavy metal ion. Upon binding to the metal ion, the conformation or electronic properties of the probe may change, resulting in a significant decrease (quenching) or increase in its fluorescence intensity. researchgate.net This change can be correlated to the concentration of the pollutant in the sample. Such fluorescent sensors have been successfully applied to the analysis of water samples and have the potential for use in soil sample analysis after appropriate extraction procedures. nih.govmdpi.com The high sensitivity of fluorescence techniques allows for the detection of pollutants at very low concentrations. gbiosciences.com

Pollutant TypeSensing MechanismPotential Application
Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺) Fluorescence Quenching/EnhancementMonitoring industrial wastewater and drinking water quality. researchgate.netresearchgate.net
Organic Pollutants (e.g., pesticides) Analyte-Induced Aggregation or DisaggregationAssessing agricultural runoff and soil contamination. mdpi.com
Nitroaromatic Compounds Fluorescence QuenchingDetection of explosive residues in environmental samples. instras.com

This interactive table outlines the use of this compound derivatives for detecting various environmental pollutants.

Fluorescein and its derivatives are well-known for their pH-dependent fluorescence, making them excellent pH indicators. thermofisher.comnih.gov The fluorescence intensity of these compounds typically varies with the pH of the solution due to changes in their molecular structure (e.g., equilibrium between lactone, zwitterion, and quinoid forms). researchgate.net

The introduction of a nitro group to the fluorescein structure alters its electronic properties and can shift the pKa value of the dye. The pKa is the pH at which the indicator is halfway through its color or fluorescence transition. thermofisher.com This modification allows for the tuning of the pH-sensitive range. Nitrofluorescein derivatives can therefore be used to measure pH in various chemical and biological systems where a specific pH range is of interest. researchgate.net Fluorescent pH indicators offer advantages over traditional colorimetric indicators, particularly in terms of sensitivity and suitability for measurements in complex or turbid samples. google.com

Immunological and Diagnostic Research Applications of this compound Conjugates

This compound, also known as 6-nitrofluorescein, serves as a crucial precursor in the synthesis of fluorescent labels used in a variety of immunological and diagnostic research applications. While not typically used in its native nitro- form for direct conjugation, its chemical structure allows for conversion into a reactive derivative, most commonly 6-aminofluorescein. This amine-functionalized fluorescein can then be further modified, for instance, into an isothiocyanate derivative, which readily conjugates to primary amine groups on proteins such as antibodies. These resulting fluorescently-labeled antibodies are instrumental in the development of sensitive and specific detection methods.

Development of Fluorescent Antibody Techniques with this compound Derived Labels

Fluorescent antibody techniques are powerful tools in biological research and diagnostics, enabling the visualization and localization of specific antigens in cells and tissues. The development of these techniques relies on the covalent attachment of a fluorophore to an antibody without compromising its binding affinity and specificity. Labels derived from this compound, play a significant role in this field.

The process begins with the chemical reduction of the nitro group of 6-nitrofluorescein to an amino group, yielding 6-aminofluorescein. This amine derivative is then typically converted to a more reactive form, such as fluorescein isothiocyanate (FITC), which can be conjugated to antibodies. The resulting FITC-labeled antibodies can be used in various immunofluorescence assays, including:

Direct Immunofluorescence: In this method, a primary antibody that is directly conjugated with a fluorophore derived from this compound is used to bind to the target antigen. This technique is valued for its simplicity and the reduced likelihood of non-specific binding that can occur with secondary antibodies.

Indirect Immunofluorescence: This approach involves an unlabeled primary antibody that binds to the target antigen, followed by a secondary antibody that is conjugated with a fluorophore and recognizes the primary antibody. This method provides signal amplification, as multiple secondary antibodies can bind to a single primary antibody, leading to a brighter fluorescent signal.

The choice between direct and indirect methods depends on the specific requirements of the experiment, such as the desired level of sensitivity and the availability of conjugated primary antibodies.

A critical aspect of preparing these fluorescently-labeled antibodies is optimizing the degree of labeling (DOL), which is the average number of fluorophore molecules conjugated to each antibody. An insufficient DOL can result in a weak signal, while excessive labeling can lead to quenching of the fluorescence and potentially interfere with the antibody's binding affinity.

Parameter Description Significance in Fluorescent Antibody Techniques
Fluorophore Precursor This compound (6-Nitrofluorescein)The starting material for the synthesis of the fluorescent label.
Reactive Derivative 6-Aminofluorescein, subsequently converted to Fluorescein Isothiocyanate (FITC)Enables covalent conjugation to antibodies.
Conjugation Chemistry Reaction between the isothiocyanate group of FITC and primary amines on the antibody.Forms a stable thiourea (B124793) bond, linking the fluorophore to the antibody.
Degree of Labeling (DOL) The molar ratio of fluorophore to antibody.Affects the brightness of the signal and the functionality of the antibody.

Role in Assays for Biomolecule and Pathogen Detection

Conjugates derived from this compound are integral to the development of various immunoassays for the detection and quantification of biomolecules and pathogens. These assays leverage the high specificity of antibody-antigen interactions and the high sensitivity of fluorescence detection.

Biomolecule Detection:

Fluorescence-based immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), can be adapted for fluorescent detection (fluorescence immunoassay, FIA) using antibodies labeled with derivatives of this compound. In a typical sandwich FIA, a capture antibody is immobilized on a solid support, which then binds the target biomolecule from the sample. A second, detection antibody, conjugated with a fluorophore, binds to a different epitope on the captured biomolecule. The intensity of the fluorescent signal is directly proportional to the concentration of the biomolecule in the sample.

Pathogen Detection:

The rapid and accurate detection of pathogenic bacteria and viruses is crucial for public health and food safety. Fluorescent immunoassays utilizing antibodies labeled with this compound derivatives offer a sensitive and specific method for pathogen identification. For instance, antibodies specific to surface antigens of a particular bacterium can be conjugated with a fluorescent label. When these labeled antibodies are incubated with a sample containing the target bacterium, they bind to the bacterial cells, which can then be detected and quantified using fluorescence microscopy or flow cytometry.

Recent advancements have also explored the use of these fluorescent conjugates in more sophisticated detection platforms, such as biosensors and microarrays, to enable high-throughput screening and point-of-care diagnostics.

Assay Type Target Role of this compound Derived Conjugate Detection Principle
Fluorescence Immunoassay (FIA) Proteins, Hormones, BiomarkersLabeled detection antibodyThe fluorescent signal is proportional to the amount of target biomolecule.
Immunofluorescence Microscopy Bacteria, Viruses, Cellular ComponentsLabeled primary or secondary antibodyVisualization of the location and distribution of the target within a sample.
Flow Cytometry Specific cell populations, PathogensLabeled antibody binds to cell surface antigensQuantification and characterization of fluorescently labeled cells or particles.

Q & A

Q. What experimental conditions are optimal for synthesizing Nitrofluorescein, Isomer 2, and how can its yield be quantified?

To synthesize Isomer 2, myeloperoxidase (MPO) must catalyze the nitration of fluorescein in solutions containing H₂O₂ and NO₂⁻ (nitrite ions). The absence of Cl⁻ ensures preferential nitration over chlorination. Key parameters include:

  • NO₂⁻ concentration : Yields increase up to 1 mM NO₂⁻, beyond which competitive reactions reduce efficiency .
  • H₂O₂ stoichiometry : At maximal yield, 30% of H₂O₂ is converted to nitrofluoresceins, with isomer distribution remaining consistent across NO₂⁻ concentrations .
  • Quantification : Use HPLC with reference standards (prepared via MPO-mediated reactions) and UV-Vis spectroscopy to measure absorbance at characteristic wavelengths (e.g., 485 nm for nitrofluorescein derivatives).

Q. What analytical techniques are most effective for distinguishing this compound, from other isomers or derivatives?

  • Chromatography : Gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) provides isomer-specific elution profiles and wavenumber selectivity . High-performance liquid chromatography (HPLC) with retention time comparisons against standards is also critical .
  • Spectroscopy :
    • NMR : Predict splitting patterns and coupling constants to identify structural differences (e.g., para vs. ortho nitro groups) .
    • IR : Monitor nitro group stretching vibrations (~1520 cm⁻¹) and compare with calculated spectra for C₂v symmetry isomers .
    • UV-Vis : Characterize absorption maxima shifts caused by nitro group electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported nitrofluorescein isomer yields under varying NO₂⁻ concentrations?

Conflicting yield data may arise from competing MPO-catalyzed pathways (e.g., nitration vs. oxidation). Methodological strategies include:

  • Controlled titration : Systematically vary NO₂⁻ (0.1–2 mM) while monitoring H₂O₂ consumption and product ratios via HPLC .
  • Inhibitor studies : Use MPO inhibitors (e.g., azide ions) to confirm enzyme-specific activity and rule out non-catalytic reactions .
  • Multivariate analysis : Apply chemometric tools like multivariate curve resolution to deconvolute overlapping chromatographic peaks .

Q. What advanced separation techniques improve resolution of Nitrofluorescein isomers in real-time analyses?

  • Ion mobility spectrometry (IMS) : The TOFWERK Vocus CI-IMS-TOF system separates isomers on millisecond timescales, outperforming traditional GC methods .
  • Hyphenated techniques : Pair GC-FTIR with time-resolved spectral acquisition to track dynamic isomerization (e.g., oxime interconversion models) .

Q. How can dynamic isomerization of nitrofluorescein derivatives be monitored in situ?

  • Time-resolved spectroscopy : Use stopped-flow UV-Vis or fluorescence spectroscopy to capture transient intermediates.
  • Computational modeling : Simulate potential energy surfaces (DFT calculations) to predict isomer stability and interconversion barriers .

Q. What mechanistic studies are needed to clarify the role of MPO in nitrofluorescein isomer distribution?

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated H₂O₂ to elucidate rate-limiting steps.
  • Active-site mutagenesis : Engineer MPO variants to assess how specific residues influence nitro group positioning .

Methodological Frameworks for Experimental Design

Q. How should researchers formulate hypotheses about this compound, to balance novelty and feasibility?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Investigate understudied factors (e.g., pH effects on nitration regioselectivity).
  • Feasibility : Prioritize techniques accessible in most labs (e.g., HPLC over synchrotron-based methods) .

Q. What strategies mitigate co-elution challenges in chromatographic analyses of nitrofluorescein isomers?

  • Column optimization : Use polar stationary phases (e.g., C18 with ion-pairing agents) to enhance resolution.
  • Data deconvolution : Apply algorithms like orthogonal partial least squares (OPLS) to isolate isomer-specific signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.